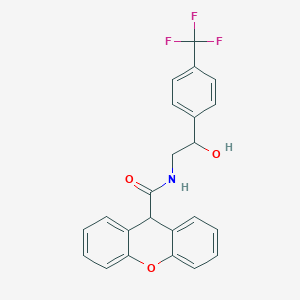

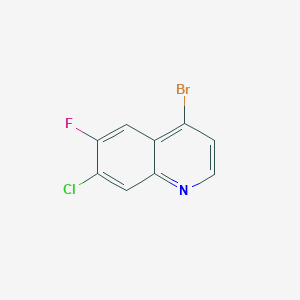

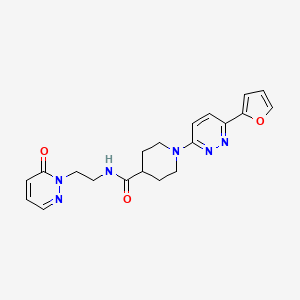

![molecular formula C6H7ClN4 B2590392 Imidazo[1,2-b]pyridazin-3-amine hydrochloride CAS No. 159045-54-2](/img/structure/B2590392.png)

Imidazo[1,2-b]pyridazin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and signaling pathways involved in various diseases.

Mechanism of Action

Target of Action

Imidazo[1,2-b]pyridazin-3-amine hydrochloride primarily targets the interleukin (IL)-17 family . The IL-17 family consists of six cytokines (IL-17A through IL-17F). IL-17A is a major pathological cytokine secreted from Th17 cells .

Mode of Action

This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .

Biochemical Pathways

The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . This compound, as an IL-17A inhibitor, affects this pathway.

Result of Action

The inhibition of IL-17A by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]pyridazin-3-amine hydrochloride has been identified as an inhibitor of IL-17A, a major pathological cytokine secreted from Th17 cells . This interaction with IL-17A suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway .

Cellular Effects

This compound, through its inhibition of IL-17A, can influence cell function and cellular processes . IL-17A is known to play a key role in chronic inflammation and is a major driver of tissue damage . Therefore, the inhibition of IL-17A by this compound could potentially reduce inflammation and tissue damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to IL-17A, inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways, reducing inflammation and tissue damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as RCH₂Br . Another approach utilizes β-cyclodextrin-SO₃H as a catalyst in a three-component reaction .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-3-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Imidazo[1,2-b]pyridazin-3-amine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

- Imidazo[1,2-a]pyridine

- Imidazo[1,2-a]pyrazine

- Imidazo[1,2-a]pyrimidine

Comparison: Imidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific inhibitory effects on TAK1 kinase and its potential therapeutic applications in autoimmune diseases. In contrast, similar compounds like Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine are often explored for their antimicrobial and anticancer properties .

Properties

IUPAC Name |

imidazo[1,2-b]pyridazin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWWDSHGOHVPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

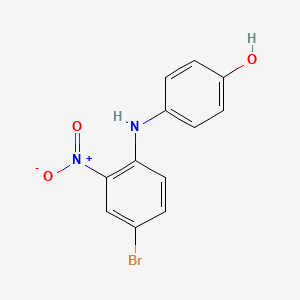

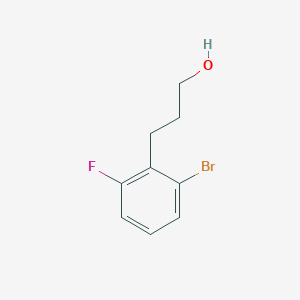

![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)

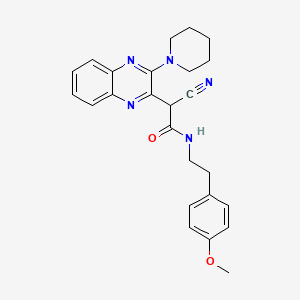

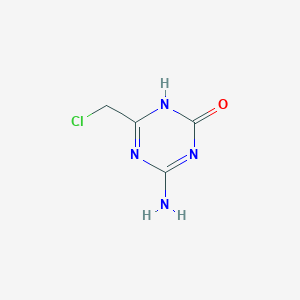

![8-[3-(trifluoromethyl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2590316.png)

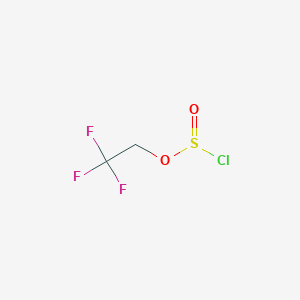

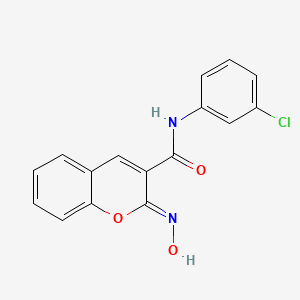

![3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea](/img/structure/B2590326.png)

![N-(2,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2590328.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)